molecular formula C9H14N2OS B6226802 [(oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine CAS No. 1251267-31-8

[(oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine

Cat. No.: B6226802
CAS No.: 1251267-31-8
M. Wt: 198.3
InChI Key:
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Description

[(oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine is a compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . It features a combination of oxolane (tetrahydrofuran) and thiazole rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of oxolane derivatives with thiazole derivatives under controlled conditions. One common method includes the use of oxolane-3-carboxaldehyde and 2-thiazolemethanamine as starting materials. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[(oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

[(oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The thiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes such as cell growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole-2-carboxylic acid and thiazole-4-carboxylic acid share structural similarities.

    Oxolane derivatives: Compounds such as tetrahydrofuran and its derivatives.

Uniqueness

[(oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine is unique due to its combination of oxolane and thiazole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

1251267-31-8

Molecular Formula

C9H14N2OS

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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